The compound is identified by the chemical formula and has the CAS number 341503-03-5. It belongs to the broader category of pyrimidine derivatives, which are known for their diverse biological activities and utility in drug development.
The synthesis of 5-Methyl-2-(pyridin-2-yl)pyrimidine can be achieved through several methods, with one prominent approach being the Suzuki cross-coupling reaction. This method typically involves the following steps:
The molecular structure of 5-Methyl-2-(pyridin-2-yl)pyrimidine features:
The presence of both nitrogen-containing rings contributes to its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry.
5-Methyl-2-(pyridin-2-yl)pyrimidine can participate in various chemical reactions:
Common conditions for these reactions include:
The mechanism of action for 5-Methyl-2-(pyridin-2-yl)pyrimidine is primarily linked to its biological activities, particularly as a potential bioactive molecule. Research indicates that it may interact with specific biological targets, including kinases involved in cell signaling pathways.
Studies have shown that compounds similar to 5-Methyl-2-(pyridin-2-yl)pyrimidine exhibit:
The physical and chemical properties of 5-Methyl-2-(pyridin-2-yl)pyrimidine include:
5-Methyl-2-(pyridin-2-yl)pyrimidine has several notable applications across various fields:
The systematic IUPAC name 5-methyl-2-(pyridin-2-yl)pyrimidin-4-amine precisely defines this compound's molecular architecture, consisting of a pyrimidine ring (positions 1-4) with substituents at C2, C4, and C5. The pyridin-2-yl group at C2 creates a non-planar biaryl system with a dihedral angle of approximately 30-40° between rings, while the primary amine at C4 and methyl group at C5 establish distinct electronic environments for molecular recognition. Key identifiers include:
Table 1: Structural Identifiers of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine
Identifier | Value |
---|---|
CAS Registry Number | 1702169-08-1 |
Molecular Formula | C₁₀H₁₀N₄ |
Molecular Weight | 186.22 g/mol |
SMILES | CC1=CN=C(N=C1N)C2=CC=CC=N2 |
InChI Key | HGZNDYAGCNEECA-UHFFFAOYSA-N |
The hydrogen-bonding capacity arises from the pyrimidin-4-amine (two H-bond donors) and ring nitrogen atoms (four H-bond acceptors), facilitating interactions with biological targets. Predicted physicochemical parameters include moderate lipophilicity (cLogP ≈ 1.8) and aqueous solubility, balancing membrane permeability and hydrophilicity for drug-like properties. The methyl group at C5 exerts steric and electronic effects, slightly twisting the pyridine ring relative to the pyrimidine plane while providing a site for metabolic oxidation or further derivatization. Crystallographic studies of analogs reveal extended conjugation across both rings, enabling π-stacking interactions with aromatic residues in enzyme binding pockets.
The synthesis of 2-(pyridin-2-yl)pyrimidine derivatives emerged from mid-20th century methodologies for constructing pyrimidine rings, particularly via cyclocondensation reactions between β-dicarbonyl compounds and N-containing nucleophiles. Early routes suffered from low yields and harsh conditions, but catalytic cross-coupling revolutions in the 1980s–1990s enabled efficient C-C bond formation between halogenated pyrimidines and pyridine boronic acids. Modern synthetic approaches reflect these advances:
The development of this scaffold parallels the evolution of kinase inhibitors, where pyrimidine derivatives gained prominence after the 2001 approval of imatinib. Research intensified around 2010–2015 with discoveries that C2 pyridyl substitution enhanced kinase binding affinity through bidentate hydrogen bonding. Seminal work on palbociclib (a pyrido[2,3-d]pyrimidine CDK4/6 inhibitor approved in 2015) demonstrated how strategic decoration of this core yielded clinically effective therapeutics [5]. Concurrently, innovations in microwave-assisted synthesis and flow chemistry reduced reaction times for such derivatives from hours to minutes while improving regioselectivity.
This scaffold serves as a versatile molecular platform in drug discovery due to its ability to interact with diverse biological targets. Its significance manifests in three key areas:
Table 2: Kinase Inhibition Profile of Structural Analogs [1] [5]
Compound | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | Cellular GI₅₀ (nM) |
---|---|---|---|
Thiazole analog (78) | 1 | 34 | 23 |
Methyl analog (83) | 4 | 30 | 209 |
Phenyl-Cl analog | 41 | >100 | >3,000 |
Antifibrotic Applications: Derivatives like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and its difluorophenyl counterpart (12q) inhibit collagen prolyl-4-hydroxylase (CP4H), reducing collagen deposition in hepatic stellate cells. These compounds achieve IC₅₀ values of ~45 μM against HSC-T6 cells, outperforming clinical references pirfenidone and Bipy55′DC [3]. The molecular hybridization strategy combines the pyrimidine core with fragments known for antifibrotic activity (e.g., nicotinic acid derivatives), enabling dual inhibition of TGF-β signaling and collagen maturation.
Targeted Protein Degradation: Emerging applications utilize the scaffold in PROTAC design, where its binding to kinases like CDK2/4/6 anchors E3 ligase recruiters. This exploits the compound’s balanced polarity (cLogP 1.8) and moderate molecular weight (<250 Da), which are critical for PROTAC permeability. Future directions include exploiting the C4 amine for linker attachment and leveraging the pyridine nitrogen for metal coordination in bifunctional molecules.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: